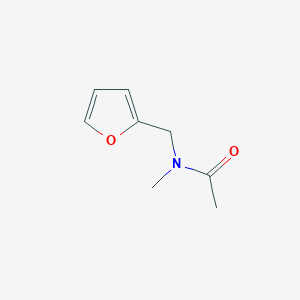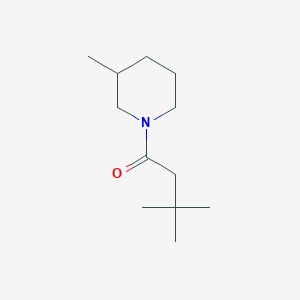![molecular formula C11H20N2O2 B7560947 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone, also known as MPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPE is a white crystalline powder that is soluble in water and organic solvents. In
Wissenschaftliche Forschungsanwendungen
1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a chiral building block in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and administer. This compound is also relatively stable under normal laboratory conditions. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone. One direction is to investigate its potential as a chiral building block in the synthesis of various pharmaceuticals. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of various diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future studies could focus on the development of new analogs of this compound with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone involves the reaction between 1-pyrrolidineacetone and morpholine in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to form this compound. The yield of this compound can be improved by using a higher concentration of the starting materials and optimizing the reaction conditions.
Eigenschaften
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)13-4-2-3-11(13)9-12-5-7-15-8-6-12/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTJBMHCKCOSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)


![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)
![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




